molecular formula C6H3BrClN3 B11876040 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11876040
M. Wt: 232.46 g/mol
InChI Key: BJALLSSVCDECDE-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole-pyridine scaffold. Its molecular formula is C₆H₃BrClN₃, with a molecular weight of 256.47 g/mol (CAS: 1256821-58-5) . The bromine and chlorine substituents at positions 7 and 3, respectively, confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. This compound is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for biological evaluation .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-3-chloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)

InChI Key

BJALLSSVCDECDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the desired compound.

Industrial Production Methods

Industrial production of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other proteins involved in cellular signaling and regulation.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Compound Name Substituents Biological Activity (GI₅₀) Key References
7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine Br (C7), Cl (C3) N/A (Intermediate)
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Br (C3), Cl (C4) N/A (Weak antimicrobial)
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Br (C6), I (C3) N/A (Fluorescence probe)
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine I (C7), Ph (C2, C6) Low µM (Antiproliferative)

Key Observations :

  • Positional Isomerism : Swapping bromine and chlorine positions (e.g., 3-Bromo-4-chloro vs. 7-Bromo-3-chloro) alters electronic density, affecting reactivity in cross-coupling reactions. Bromine at C7 (para to the pyridine nitrogen) enhances electrophilicity compared to C3 .
  • Halogen Effects: Iodo derivatives (e.g., 7-Iodo-2,6-diphenyl) exhibit superior antiproliferative activity (GI₅₀ = 1–5 µM) due to enhanced van der Waals interactions with hydrophobic enzyme pockets .

Functionalized Pyrazolo[4,3-c]pyridines

Compound Name Functional Group Application Key References
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol Phenol (C7) PARP-1 inhibition, apoptosis induction
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Methoxyphenyl (C7) Fluorescent pH sensor
Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines CF₃ (C3/C7) Enhanced metabolic stability

Key Observations :

  • Phenol/Methoxyphenyl Derivatives: These substituents improve solubility and target engagement. The phenol derivative induces PARP-1 cleavage and caspase-9 activation, indicating pro-apoptotic mechanisms .
  • Trifluoromethyl Groups : CF₃-substituted analogs exhibit improved pharmacokinetic profiles due to increased electronegativity and resistance to oxidative metabolism .

Fused Heterocyclic Systems

Compound Name Core Structure Biological Activity Key References
7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Intermediate
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine EGFR inhibition (A431 cells)
Pyrano[4,3-c]pyrazoles Pyrano-pyrazole Weak anticancer activity

Key Observations :

  • Pyrrolo vs. Pyrazolo Systems : Pyrrolo[2,3-c]pyridines (e.g., 4-Bromo-7-chloro) show specificity against EGFR-overexpressing cancer cells, unlike pyrazolo analogs, which require further functionalization for activity .
  • Pyrano-pyrazoles: These exhibit weak anticancer activity (NCI protocol), highlighting the importance of the pyridine ring in target binding .

Biological Activity

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique pyrazolo[4,3-c]pyridine core with bromine and chlorine substituents at the 7 and 3 positions, respectively. Its molecular formula is C_6H_4BrClN_2, with a molecular weight of approximately 221.47 g/mol. The specific arrangement of these halogens contributes to its reactivity and biological profile.

Synthesis

The synthesis of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine typically involves several key steps:

  • Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions.
  • Halogenation : Selective bromination and chlorination are performed to introduce the halogen substituents.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Biological Activity

Research indicates that 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that compounds within the pyrazolo family can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 45 to 48 nM against MCF-7 and HepG-2 cell lines .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of deubiquitinases (DUBs), which are critical in regulating protein degradation pathways. In a screening study, several hits were identified that inhibited USP7, a well-known DUB, indicating potential for therapeutic applications in cancer .

3. Molecular Docking Studies

Molecular docking studies suggest that 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine can effectively bind to specific targets within biological pathways, enhancing its potential as a drug candidate .

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
Anticancer ActivityMCF-745
Anticancer ActivityHepG-248
DUB InhibitionUSP7<50
DUB InhibitionUCHL1>25

Case Studies

Several studies have explored the biological implications of similar compounds in the pyrazolo family:

  • Case Study on DUB Inhibitors : A comprehensive study screened various compounds against USP7 and UCHL1, identifying multiple inhibitors with promising selectivity profiles .
  • Anticancer Screening : Various derivatives of pyrazolo compounds were tested for their anticancer properties, revealing significant cytotoxicity against different cancer cell lines .

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